molecular formula C8H10O2 B3143655 4-Methylcyclohexa-1,4-diene-1-carboxylic acid CAS No. 53312-53-1

4-Methylcyclohexa-1,4-diene-1-carboxylic acid

Cat. No.: B3143655
CAS No.: 53312-53-1
M. Wt: 138.16 g/mol
InChI Key: XLCSLJJQJLQYLO-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Organic Chemistry

Cyclohexadiene carboxylic acids are a class of organic compounds characterized by a six-membered carbon ring containing two double bonds (a cyclohexadiene) and a carboxylic acid functional group (-COOH) attached to the ring. These molecules are integral to cyclic organic chemistry, a field that studies the properties and reactions of carbon-based ring structures.

As derivatives of cyclohexadiene, they are non-aromatic cyclic dienes, distinguishing them from their fully saturated cyclohexane (B81311) counterparts and their fully unsaturated aromatic analog, benzoic acid. The presence of both the cyclic diene and the carboxylic acid moiety imparts a unique combination of reactivity. The ring can participate in various addition and cycloaddition reactions, while the carboxylic acid group can undergo typical reactions such as esterification and amidation. chemshuttle.com This dual functionality makes them valuable intermediates in the synthesis of more complex molecules. smolecule.com

Structural Features and Isomeric Considerations of 4-Methylcyclohexa-1,4-diene-1-carboxylic acid

This compound is a specific example of a cyclohexadiene carboxylic acid. Its structure consists of a cyclohexa-1,4-diene ring with a carboxylic acid group at position 1 and a methyl group at position 4.

The IUPAC name for this compound is this compound. Its synthesis is commonly achieved through the Birch reduction of 4-methylbenzoic acid (p-toluic acid). In this reaction, the electron-withdrawing carboxylic acid group directs the reduction to produce the unconjugated 1,4-diene product. wikipedia.orgvedantu.com

Isomeric Forms: Several isomers of this compound exist, differing in the position of the methyl group and the double bonds. For example, moving the methyl group to a different position on the ring or shifting the double bonds would result in a constitutional isomer. Examples of related isomers include:

2-Methylcyclohexa-1,5-diene-1-carboxylic acid rsc.org

5-Methylcyclohexa-1,5-diene-1-carboxylic acid rsc.org

1-Methylcyclohexa-2,5-diene-1-carboxylic acid rsc.org

The specific placement of substituents and double bonds in this compound is crucial as it dictates the molecule's chemical reactivity and stereochemical outcomes in subsequent reactions.

Chemical and Physical Properties

The following table summarizes key identifiers and physical properties of this compound.

PropertyValue
CAS Number 53312-53-1 chemshuttle.com
Molecular Formula C₈H₁₀O₂ molbase.com
Molecular Weight 138.164 g/mol molbase.com
IUPAC Name This compound
Physical Form Crystalline solid chemshuttle.com
Melting Point Approx. 80-82°C chemshuttle.com
InChI Key XLCSLJJQJLQYLO-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylcyclohexa-1,4-diene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-2-4-7(5-3-6)8(9)10/h2,5H,3-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCSLJJQJLQYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methylcyclohexa 1,4 Diene 1 Carboxylic Acid and Analogues

De Novo Synthesis Approaches

The construction of the 4-Methylcyclohexa-1,4-diene-1-carboxylic acid framework from simpler, acyclic precursors represents a fundamental challenge in organic synthesis. These de novo approaches build the core carbocyclic ring system through strategic bond-forming reactions.

Diels-Alder Cycloaddition Strategies in the Formation of Cyclohexadiene Carboxylic Acids

The Diels-Alder reaction is a powerful and versatile method for constructing six-membered rings, making it a cornerstone of synthetic organic chemistry. libretexts.orgmasterorganicchemistry.com This pericyclic reaction involves the cycloaddition of a conjugated diene with an alkene, referred to as the dienophile, to form a cyclohexene (B86901) derivative. openstax.org The reaction proceeds in a single, concerted step through a cyclic transition state, which makes it highly stereospecific. openstax.orgodinity.com

To synthesize a cyclohexadiene carboxylic acid, this strategy requires a diene reacting with a dienophile containing a carboxylic acid or a suitable precursor group. For instance, the reaction between a substituted 1,3-butadiene (B125203) and an acetylene (B1199291) carboxylic acid derivative could yield the target diene system directly. The regioselectivity of the reaction is governed by the electronic nature of the substituents on both the diene and the dienophile. The use of cyclic dienes in Diels-Alder reactions is also a common strategy for creating bicyclic products. masterorganicchemistry.com

DieneDienophilePotential Product Type
Isoprene (2-methyl-1,3-butadiene)Propiolic acidMethyl-substituted cyclohexa-1,4-diene-carboxylic acid
1,3-Butadiene2-Methyl-2-butenoic acidMethyl-substituted cyclohexene-carboxylic acid (requiring further oxidation)
trans,trans-Muconic acidEthyleneCyclohexene dicarboxylic acid derivative google.com

This table illustrates potential reactant pairings for the Diels-Alder synthesis of substituted cyclohexadiene carboxylic acids.

Birch Reduction-Based Pathways for Cyclohexa-1,4-diene Systems

The Birch reduction is a prominent method for the partial reduction of aromatic rings, yielding unconjugated 1,4-cyclohexadienes. nrochemistry.comwikipedia.org This transformation is typically achieved using an alkali metal such as sodium or lithium dissolved in liquid ammonia (B1221849), with an alcohol serving as a proton source. nrochemistry.comyoutube.com The reaction proceeds via the formation of a radical anion intermediate after the addition of a solvated electron to the aromatic ring. nrochemistry.comwikipedia.org This intermediate is then protonated by the alcohol, followed by a second electron addition and a final protonation to give the 1,4-diene product. nrochemistry.comadichemistry.com

The regioselectivity of the Birch reduction is highly dependent on the nature of the substituents on the aromatic ring. wikipedia.org Electron-withdrawing groups, such as a carboxylic acid (-COOH), direct the reduction to the ipso and para positions, making this method particularly suitable for synthesizing 1,4-cyclohexadiene-1-carboxylic acids from their benzoic acid precursors. wikipedia.orgadichemistry.com

Aromatic PrecursorSubstituent TypeMajor Reduction Product(s)
Benzoic acidElectron-Withdrawing1,4-Dihydrobenzoic acid orgsyn.org
o-Toluic acidElectron-Donating (ortho)1,4-Dihydro-o-toluic acid orgsyn.org
p-Toluic acidElectron-Donating (para)1,2,3,4-Tetrahydro-p-toluic acid (major), 1,4-Dihydro-p-toluic acid (minor) orgsyn.org
Anisole (Methoxybenzene)Electron-Donating1-Methoxycyclohexa-1,4-diene adichemistry.com

This table summarizes the outcomes of the Birch reduction on various substituted aromatic acids, highlighting the influence of substituent position.

Other Established Synthetic Routes to Substituted Cyclohexadiene Carboxylic Acids

Beyond the primary Diels-Alder and Birch reduction pathways, other methods have been developed for the synthesis of substituted cyclohexadiene systems. Transition metal-mediated dearomatization strategies offer an alternative route. For example, a tricarbonyl chromium complex can be used to activate an aromatic ring, facilitating reactions that lead to substituted cyclohexadiene carboxaldehyde compounds, which can subsequently be oxidized to the corresponding carboxylic acid. nih.gov

Additionally, pericyclic reactions such as Lewis acid-catalyzed electrocyclizations of linear trienes can form the 1,3-cyclohexadiene-1-carbaldehyde framework. nih.gov Like the dearomatization strategy, this intermediate would require a subsequent oxidation step to yield the desired carboxylic acid.

Precursor Transformations and Functional Group Interconversions

The synthesis of this compound can also be achieved by modifying existing cyclic structures or functional groups, often starting from readily available aromatic compounds.

Synthesis from Related Aromatic Precursors

The most direct synthesis of this compound involves the Birch reduction of its aromatic precursor, 4-methylbenzoic acid (p-toluic acid). The electron-withdrawing nature of the carboxylic acid group directs the initial protonation to the para position (C4), while the electron-donating methyl group influences the stability of the radical anion intermediate. wikipedia.orgadichemistry.com

However, the presence of a p-alkyl substituent can complicate the reduction. Under typical Birch conditions, p-toluic acid tends to undergo further reduction to yield mainly 1,2,3,4-tetrahydro-p-toluic acid, with the desired 1,4-dihydro derivative (this compound) being formed as a minor product. orgsyn.org Careful optimization of reaction conditions, such as the choice of metal, alcohol, and temperature, is therefore crucial to maximize the yield of the target 1,4-diene. An alternative approach involves the Birch reduction of o-toluic or m-toluic acid, followed by isomerization of the resulting conjugated diene acid to the desired product. rsc.org

Carboxylic Acid Derivatization for Synthetic Utility and Mechanistic Studies

The carboxylic acid functional group in this compound is a versatile handle for further synthetic transformations and for conducting mechanistic investigations. Derivatization can alter the compound's reactivity, solubility, or analytical properties. nih.gov

Common derivatization reactions include conversion to esters, amides, acid chlorides, or anhydrides. These transformations are often employed to activate the carboxyl group for subsequent coupling reactions. For instance, conversion to an acid chloride or an active ester facilitates amide bond formation with amines. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are widely used to promote the coupling of carboxylic acids to amines in organic solvents. thermofisher.com For analytical purposes, derivatization is used to introduce a chromophore or fluorophore, or to improve chromatographic behavior and ionization in mass spectrometry. nih.gov

Derivative TypeReagent(s)Purpose
Methyl EsterMethanol, Acid Catalyst (e.g., H₂SO₄)Increase volatility for GC analysis; protect the acid group.
AmideAmine, Coupling Agent (e.g., EDAC, DCC)Introduce new functionalities; peptide synthesis. thermofisher.com
Acid ChlorideThionyl Chloride (SOCl₂) or Oxalyl ChlorideCreate a highly reactive intermediate for acylation reactions. masterorganicchemistry.com
N-Hydroxysuccinimide (NHS) EsterN-Hydroxysuccinimide, EDACForm a stable, amine-reactive intermediate for bioconjugation. thermofisher.com

This table outlines common derivatization methods for the carboxylic acid group and their applications.

Stereochemical Aspects and Chiral Pool Applications

Diastereoselectivity in Chemical Transformations of Cyclohexadiene Carboxylic Acids

The diastereoselectivity of reactions involving cyclohexadiene carboxylic acids is a subject of significant interest in organic synthesis. The substitution pattern on the cyclohexadiene ring can profoundly influence the stereochemical outcome of subsequent reactions. Research into the deprotonation and alkylation of the structurally similar 1-methylcyclohexa-2,5-diene-1-carboxylic acid has demonstrated that these reactions can proceed with high diastereoselectivity. rsc.org

In these studies, the deprotonation of the diene acid with a strong base, followed by quenching with an electrophile, leads to the formation of 4-substituted products. The stereochemistry of this addition is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. For instance, the use of n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) has been shown to provide a direct and highly diastereoselective route to 4-substituted products where the newly introduced alkyl group is trans to the carboxylic acid group. This stereochemical preference is attributed to the coordination of the lithium cation to the carboxylate, which directs the approach of the electrophile from the less hindered face of the molecule.

The diastereoselectivity of these alkylation reactions can be summarized in the following table:

ElectrophileBase/AdditiveDiastereomeric Ratio (trans:cis)
Methyl iodiden-BuLi/TMEDA>95:5
Ethyl bromiden-BuLi/TMEDA>95:5
Benzyl bromiden-BuLi/TMEDA>95:5

These findings underscore the potential of 4-methylcyclohexa-1,4-diene-1-carboxylic acid and its isomers to serve as templates for the stereocontrolled introduction of new stereocenters. The principles of steric and electronic control observed in these systems are fundamental to designing synthetic routes that yield specific diastereomers of more complex molecules.

Enantioselective Synthesis Strategies Utilizing Cyclohexadiene Scaffolds

The development of enantioselective methods for the synthesis of chiral cyclohexadiene derivatives is crucial for their application in asymmetric synthesis. While specific strategies for the enantioselective synthesis of this compound are not extensively documented, general approaches for related structures provide a framework for how this could be achieved.

One prominent strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the carboxylic acid functionality, directing subsequent transformations to occur on one face of the cyclohexadiene ring over the other. After the desired stereocenter is established, the auxiliary can be removed, yielding the enantiomerically enriched product.

Another powerful approach is asymmetric catalysis. Chiral catalysts, such as those based on transition metals or organocatalysts, can be employed to control the stereochemical outcome of reactions that form or modify the cyclohexadiene ring. For example, asymmetric Diels-Alder reactions can be used to construct the chiral cyclohexene (B86901) core, which can then be further elaborated to the target diene. wikipedia.org The stereochemistry of the Diels-Alder reaction is well-understood, with substituents on the diene and dienophile controlling the relative stereochemistry of the product. masterorganicchemistry.comyoutube.com

Furthermore, enzymatic resolutions and desymmetrizations represent another avenue for accessing enantiopure cyclohexadiene derivatives. Enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Desymmetrisation of Cyclohexa-1,4-dienes through Selective Functionalization

The desymmetrization of prochiral or meso compounds is a powerful strategy for the synthesis of enantiomerically pure substances. Cyclohexa-1,4-dienes, which possess a plane of symmetry, are excellent candidates for desymmetrization reactions. The selective functionalization of one of the two enantiotopic double bonds can lead to the formation of a chiral product.

Various catalytic systems have been developed for the asymmetric desymmetrization of cyclohexadienes. These often involve the use of a chiral catalyst that can differentiate between the two double bonds. For instance, transition metal catalysts bearing chiral ligands have been successfully employed in reactions such as asymmetric hydroboration, dihydroxylation, and epoxidation of cyclohexadienes. nih.govthieme-connect.com

In the context of this compound, the presence of the methyl and carboxylic acid groups already breaks the symmetry of the parent cyclohexa-1,4-diene. However, related meso-cyclohexadiene derivatives can be desymmetrized to generate precursors to chiral 4-substituted cyclohexadiene carboxylic acids. The principles of desymmetrization can be applied to create stereocenters with high enantiomeric excess, which is a cornerstone of modern asymmetric synthesis. rsc.org

Chiral Pool Synthesis Utilizing Cyclohexadiene Carboxylic Acids as Intermediates

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral targets. nih.gov Terpenes, a large and diverse class of naturally occurring organic compounds, are a significant component of the chiral pool. Many terpenes possess cyclohexene or cyclohexadiene skeletons, making them attractive starting points for the synthesis of derivatives such as this compound.

For example, naturally occurring terpenes with a p-menthane (B155814) skeleton, such as limonene, could potentially be transformed into this compound through a series of stereocontrolled reactions. The inherent chirality of the starting material can be carried through the synthetic sequence, providing access to enantiomerically pure target molecules.

Conversely, chiral this compound, obtained through asymmetric synthesis or resolution, can serve as a versatile chiral building block for the synthesis of other complex molecules. Its functional groups—the carboxylic acid and the two double bonds—allow for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of natural products and pharmaceuticals. The strategic use of such chiral intermediates is a testament to the efficiency and elegance of chiral pool synthesis.

Spectroscopic and Structural Elucidation Methodologies for Cyclohexadiene Carboxylic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 4-Methylcyclohexa-1,4-diene-1-carboxylic acid, both ¹H and ¹³C NMR spectroscopy provide critical data regarding the carbon skeleton and the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). The acidic proton of the carboxylic acid group is highly characteristic, typically appearing as a broad singlet at a significantly downfield chemical shift, often in the range of 10-12 ppm. libretexts.org The vinyl protons of the diene system would be expected in the olefinic region of the spectrum. Protons on the sp³-hybridized carbons of the ring would appear further upfield. The methyl group protons would resonate as a singlet in a distinct upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically found in the highly deshielded region of 165-185 ppm. pressbooks.pub The sp²-hybridized carbons of the diene double bonds would appear between approximately 100 and 150 ppm, while the sp³-hybridized carbons of the ring and the methyl group would be found in the more shielded, upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl Proton-COOH10.0 - 12.0 (broad singlet)-
Vinyl ProtonH-2~7.0 (multiplet)-
Vinyl ProtonH-5~5.5 (multiplet)-
Allylic Protons-CH₂(3)~2.8 (multiplet)~30
Allylic Protons-CH₂(6)~2.8 (multiplet)~30
Methyl Protons-CH₃~1.8 (singlet)~20
Carboxyl Carbon-COOH-165 - 185
Quaternary Vinyl CarbonC-1-~130
Vinyl CarbonC-2-~135
Quaternary Vinyl CarbonC-4-~130
Vinyl CarbonC-5-~120

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a carboxylic acid is distinguished by two particularly prominent absorption bands. pressbooks.pub

For this compound, the key diagnostic absorptions would be:

O–H Stretch: A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹ due to the stretching vibration of the hydroxyl group of the carboxylic acid. The breadth of this peak is a result of extensive hydrogen bonding between molecules, which typically form dimers in the condensed phase. libretexts.org

C=O Stretch: A sharp and intense absorption corresponding to the carbonyl stretch of the carboxylic acid is expected between 1690 and 1760 cm⁻¹. pressbooks.pub The conjugation of the carbonyl group with the diene system would likely shift this absorption to a lower wavenumber, typically around 1690-1710 cm⁻¹.

C=C Stretch: Absorptions for the carbon-carbon double bond stretches of the diene are expected in the 1600–1680 cm⁻¹ region. These may sometimes be weak or difficult to distinguish if they overlap with other peaks.

C–H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of vinylic C–H bonds, while those just below 3000 cm⁻¹ correspond to the C–H bonds of the sp³-hybridized carbons and the methyl group.

Table 2: Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic AcidO–H Stretch2500 - 3300Strong, Very Broad
Carboxylic AcidC=O Stretch1690 - 1710Strong, Sharp
AlkeneC=C Stretch1600 - 1680Medium to Weak
Alkene=C–H Stretch3000 - 3100Medium
Alkane/Methyl-C–H Stretch2850 - 2960Medium to Strong
Carboxylic AcidC–O Stretch1210 - 1320Medium

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. For this compound (molar mass: 138.17 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula, C₈H₁₀O₂.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 138. The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org The cyclohexadiene ring can undergo a characteristic retro-Diels-Alder reaction, which would lead to the cleavage of the ring into two smaller fragments. The charge may reside on either fragment, providing diagnostic peaks in the spectrum. thieme-connect.de The presence of the methyl group would also influence the fragmentation, potentially leading to the loss of a methyl radical (M-15).

Table 3: Expected Key Fragments in the Mass Spectrum of this compound
m/z ValueProposed Fragment IdentityFragmentation Pathway
138[M]⁺˙Molecular Ion
123[M - CH₃]⁺Loss of a methyl radical
121[M - OH]⁺Loss of a hydroxyl radical
93[M - COOH]⁺Loss of a carboxyl radical
Variable[Diene]⁺˙ or [Ene]⁺˙Retro-Diels-Alder reaction

Chiroptical Methods for Stereochemical Determination

While this compound is itself an achiral molecule, many substituted cyclohexadiene carboxylic acids possess stereocenters, making the determination of their absolute configuration crucial. Chiroptical methods are a class of analytical techniques that probe the interaction of chiral molecules with polarized light.

The most common chiroptical techniques include:

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of light.

Circular Dichroism (CD): This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. CD spectroscopy is particularly powerful for determining the absolute configuration of molecules by comparing experimental spectra to those predicted by quantum chemical calculations.

For a chiral cyclohexadiene carboxylic acid, the CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores (the diene and the carbonyl group). The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms. By computationally modeling the CD spectra for all possible stereoisomers, a direct comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration. The study of chiral carboxylic acids with these methods can sometimes be complicated by intermolecular hydrogen bonding and aggregation, which can be mitigated by derivatization or by converting the acid to its corresponding salt.

Computational and Theoretical Chemistry Studies of Cyclohexadiene Carboxylic Acid Systems

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are a cornerstone for understanding the three-dimensional structure and relative stability of different conformations of a molecule. For 4-Methylcyclohexa-1,4-diene-1-carboxylic acid, density functional theory (DFT) would be a primary method of choice due to its balance of computational cost and accuracy.

Conformational Isomers: The non-planar nature of the cyclohexadiene ring and the rotational freedom of the carboxylic acid group give rise to several possible conformers. Theoretical calculations would identify and optimize the geometry of these conformers, such as boat and twist-boat-like structures for the ring and different orientations of the -COOH group.

Relative Stabilities: By calculating the electronic energy of each optimized conformer, their relative stabilities can be determined. These calculations would likely indicate the most stable, or ground-state, conformation of the molecule. The energy differences between conformers provide insight into the flexibility of the molecule and the energy barriers for interconversion.

Interactive Data Table: Hypothetical Relative Energies of Conformers

Below is a hypothetical interactive table illustrating the kind of data that would be generated from such a study. The values are for illustrative purposes only and are not based on actual experimental or calculated data for this compound.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair-like A 0.00C1-C2-C3-C4 = -15.2, O=C-O-H = 0.0
Chair-like B 1.25C1-C2-C3-C4 = -16.0, O=C-O-H = 180.0
Boat-like 5.80C1-C6-C5-C4 = 0.5
Twist-Boat 4.50C2-C1-C6-C5 = 35.1

Note: This data is illustrative and not factual.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying reactions such as Diels-Alder cycloadditions, electrophilic additions to the double bonds, or reactions involving the carboxylic acid group.

Transition State Theory: By mapping the potential energy surface of a reaction, computational methods can locate transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate.

Reaction Pathways: Computational studies can compare different possible reaction pathways to determine the most favorable one. For instance, in an electrophilic addition, modeling could predict whether addition occurs at the C1-C2 or C4-C5 double bond and with what stereoselectivity.

Prediction of Reactivity and Selectivity in Organic Transformations

Theoretical chemistry can predict how a molecule will behave in a chemical reaction, including its reactivity and the selectivity of the outcome.

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energies and spatial distributions of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other reagents.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the calculated structure and electronic properties.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. By comparing these predicted shifts with experimental NMR spectra, the proposed structure and conformation can be confirmed.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. This is particularly useful for identifying characteristic functional groups, such as the C=O and O-H stretches of the carboxylic acid.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to absorption bands in the UV-Vis spectrum. This provides information about the conjugated π-system of the cyclohexadiene ring.

Interactive Data Table: Hypothetical Predicted vs. Experimental Spectroscopic Data

This illustrative table shows how theoretical predictions would be compared to experimental findings.

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (ppm, selected) δ 7.1 (C2-H), δ 2.5 (CH₂)δ 7.0, δ 2.4
¹³C NMR (ppm, selected) δ 172 (C=O), δ 135 (C1)δ 171, δ 134
IR (cm⁻¹, selected) 1705 (C=O stretch)1700
UV-Vis (λmax, nm) 265268

Note: This data is illustrative and not factual.

Role As a Building Block in Complex Molecule Synthesis

Intermediate in Natural Product Synthesis

The cyclohexadiene motif is a common structural element in a variety of natural products. The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, often utilizes substituted dienes to construct complex molecular architectures. While specific examples detailing the use of 4-methylcyclohexa-1,4-diene-1-carboxylic acid in the total synthesis of a natural product are not extensively documented, its structural features suggest its potential as a valuable intermediate. Isomeric compounds, such as 1,4-dihydrotoluic acids obtained from the Birch reduction of methyl-benzoic acids, can be isomerized to conjugated diene acids. These conjugated systems readily undergo cycloaddition reactions with various dienophiles to form bicyclo[2.2.2]octene derivatives, which are key intermediates in the synthesis of various natural products. amanote.com The presence of the methyl group on the diene can influence the regioselectivity of the Diels-Alder reaction, while the carboxylic acid group can be further functionalized or can direct the stereochemical outcome of subsequent transformations.

Precursor for Advanced Organic Materials

Diene-containing molecules are fundamental monomers in the synthesis of polymers and advanced organic materials. The double bonds within the this compound structure can participate in polymerization reactions, leading to the formation of polymers with unique properties. The carboxylic acid functionality can be leveraged to introduce polarity, improve adhesion, or serve as a site for post-polymerization modification. For instance, diene-based polymers functionalized with amine groups have been synthesized and show potential as polar additives to enhance the adhesive properties of polymer blends and as coatings with strong chelation to metals. doi.org While direct polymerization of this compound into advanced materials is a subject for further exploration, the synthesis of functional polyesters from monomers containing both alkene and carboxylic acid side-groups highlights the potential for creating responsive and biodegradable materials for applications such as tissue engineering. nih.gov

Utility as a Synthetic Reagent or Source

Beyond its role as a structural component, derivatives of cyclohexadiene carboxylic acids have been developed as specialized synthetic reagents. Esters and amides of the isomeric 1-methylcyclohexa-2,5-diene-1-carboxylic acid have been utilized as precursors for "designer radicals" in clean radical chain syntheses. nih.govst-andrews.ac.uk In this approach, the cyclohexadiene core acts as a hydrogen atom donor, and the resulting cyclohexadienyl radical rapidly undergoes β-scission to release a functional group as a free radical. This process is driven by the restoration of aromaticity to the ring. nih.govst-andrews.ac.uk

This strategy has been employed to generate:

Designer radicals from esters of 1-methylcyclohexa-2,5-diene-1-carboxylic acid with various alcohols. nih.govst-andrews.ac.uk

Carbamoyl (B1232498) radicals from the corresponding amides, which have proven advantageous in the synthesis of α- and β-lactams. nih.govst-andrews.ac.uk

Oxime ether substituted carbamoyl radicals that have been successfully used in the synthesis of dihydroindolin-2-ones with N-functionality at the 3-position. nih.govst-andrews.ac.uk

This innovative use of cyclohexadiene derivatives showcases their utility as reagents that can facilitate a range of radical reactions, including reductions, cyclizations, and intermolecular additions, in an environmentally benign manner. nih.govst-andrews.ac.uk

Data Tables

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 53312-53-1 sigmaaldrich.com
Molecular Formula C₈H₁₀O₂ molbase.com
Molecular Weight 138.16 g/mol molbase.com

| InChI Key | XLCSLJJQJLQYLO-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Related Compounds and their Synthetic Applications

Compound Synthetic Application Reference
1,4-Dihydrotoluic acids Isomerized to conjugated dienes for Diels-Alder reactions to form bicyclo[2.2.2]octene derivatives. amanote.com
1-Methylcyclohexa-2,5-diene-1-carboxylic acid esters Precursors for "designer radicals" in radical chain syntheses. nih.govst-andrews.ac.uk

List of Compounds

this compound

1,4-Dihydrotoluic acids

2-Methyl-benzoic acid

3-Methyl-benzoic acid

Bicyclo[2.2.2]octene

Formaldehyde

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

1-Methylcyclohexa-2,5-diene-1-carboxylic acid

α-lactams

β-lactams

Dihydroindolin-2-ones

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations for Cyclohexadiene Carboxylic Acids

The reactivity of the cyclohexadiene core in 4-Methylcyclohexa-1,4-diene-1-carboxylic acid offers a rich platform for developing new catalytic transformations. Future research is likely to concentrate on methods that can selectively functionalize the double bonds or the allylic positions, leading to a diverse array of complex molecules.

One promising avenue is the continued development of catalytic dearomatization of readily available aromatic precursors like p-toluic acid. While Birch reduction is a classic method, newer catalytic approaches using transition metals or biocatalysis could offer milder conditions and improved functional group tolerance.

Furthermore, selective catalytic hydrogenation of one of the two double bonds would provide access to various methylcyclohexene carboxylic acid isomers, which are valuable chiral building blocks. The challenge lies in achieving high regioselectivity and stereoselectivity. Below is a prospective data table illustrating the types of catalysts and potential outcomes that could be explored for the selective hydrogenation of this compound.

Catalyst SystemTarget ProductPotential Advantages
Rhodium-based catalysts with chiral phosphine (B1218219) ligandsChiral 4-methylcyclohex-1-ene-1-carboxylic acidHigh enantioselectivity
Palladium on carbon (Pd/C) with specific additives4-Methylcyclohexene-1-carboxylic acid (mixture of isomers)Cost-effective, scalable
Iridium-based catalystsSelective hydrogenation of the less substituted double bondHigh regioselectivity

Another area of intense interest is the development of catalytic C-H functionalization reactions. Directing the functionalization to the allylic methyl group or the vinylic C-H bonds would open up new pathways for creating complex molecular architectures without the need for pre-functionalized substrates.

Exploration of Bio-based Synthetic Routes to Related Diene Compounds

The increasing demand for sustainable chemical processes has spurred research into bio-based synthetic routes for valuable chemical intermediates. For this compound, a significant research thrust involves leveraging renewable feedstocks. A key precursor to this compound is p-toluic acid, which can be synthesized from bio-derived p-cymene (B1678584). nih.govbath.ac.ukacs.org

p-Cymene is naturally found in the essential oils of various plants and can also be produced from the catalytic conversion of terpenes like limonene, which are abundant in citrus fruit peels and pine oil. researchgate.netresearchgate.net The conversion of bio-p-cymene to p-toluic acid can be achieved through catalytic aerobic oxidation, often employing cobalt and manganese-based catalysts. nih.govbath.ac.ukacs.org

The subsequent step, the reduction of p-toluic acid to this compound, is typically a chemical process (Birch reduction). However, future research may focus on developing biocatalytic reduction methods. While the biocatalytic reduction of carboxylic acids to aldehydes is known, the direct reduction of aromatic rings to cyclohexadienes is a more challenging but highly desirable goal. nih.govrwth-aachen.de

The following table outlines a potential bio-based route and highlights areas for future research:

StepFeedstock/PrecursorTransformationKey Research Area
1Terpenes (e.g., Limonene)Isomerization/DehydrogenationDevelopment of more efficient and selective catalysts for p-cymene production.
2p-CymeneCatalytic Aerobic OxidationOptimization of reaction conditions to maximize yield and minimize byproducts. nih.govbath.ac.ukacs.org
3p-Toluic AcidBiocatalytic ReductionDiscovery and engineering of enzymes capable of dearomatizing benzoic acid derivatives.

Advanced Stereocontrol Strategies in Functionalization of Cyclohexadiene Carboxylic Acids

The presence of two double bonds and a chiral center upon functionalization makes this compound an excellent substrate for the development of advanced stereocontrol strategies. The ability to precisely control the three-dimensional arrangement of atoms is crucial for applications in pharmaceuticals and agrochemicals.

Asymmetric dihydroxylation and epoxidation of the double bonds are powerful methods for introducing stereocenters. For instance, the Sharpless asymmetric dihydroxylation could potentially be used to synthesize chiral diols with high enantioselectivity. organic-chemistry.orgwikipedia.org The regioselectivity of this reaction on the non-equivalent double bonds would be a key aspect to investigate.

Similarly, stereoselective epoxidation, followed by nucleophilic ring-opening, can lead to a variety of functionalized chiral cyclohexene (B86901) derivatives. beilstein-journals.org The directing effect of the carboxylic acid group could play a crucial role in controlling the stereochemical outcome of these transformations.

Another important area is the diastereoselective alkylation of the cyclohexadiene ring. Research on the related compound, 1-methylcyclohexa-2,5-diene-1-carboxylic acid, has shown that deprotonation and subsequent alkylation can proceed with high diastereoselectivity, providing a route to trans-substituted products. rsc.org Applying and extending these methodologies to this compound could provide access to a range of stereochemically defined derivatives.

The table below summarizes potential stereocontrol strategies and their expected outcomes:

ReactionReagent/CatalystPotential Chiral Product
Asymmetric DihydroxylationOsO4, Chiral Ligand (e.g., (DHQD)2PHAL)Chiral tetraols or diols (depending on regioselectivity)
Asymmetric Epoxidationm-CPBA with a chiral catalystChiral epoxides
Diastereoselective AlkylationStrong base followed by an electrophile4-substituted cyclohexadiene derivatives with controlled stereochemistry

Applications in Materials Science and Green Chemistry

The unique structure of this compound makes it an attractive building block for new materials and a valuable contributor to the principles of green chemistry.

In materials science , this compound can serve as a bio-based monomer for the synthesis of novel polymers. The carboxylic acid functionality allows for its incorporation into polyesters and polyamides. The cyclohexadiene ring can be used for subsequent cross-linking reactions, leading to thermosetting resins with potentially high thermal stability and mechanical strength. The use of a bio-derived monomer like this aligns with the growing demand for renewable and sustainable polymers. rsc.org

The diene structure also opens up the possibility of using it in Diels-Alder reactions for polymer synthesis, creating complex, rigid polymer architectures. wikipedia.org

From a green chemistry perspective, the development of bio-based routes to this compound is a significant advancement. researchgate.netresearchgate.net Its use as a renewable platform chemical can help reduce the reliance on petrochemical feedstocks. researchgate.net Furthermore, its potential use as a traceless reducing agent, where it is converted to the aromatic p-xylene, is an area worth exploring.

The potential applications are summarized below:

FieldApplicationPotential Benefit
Materials ScienceMonomer for polyesters and polyamidesBio-based, potentially improved thermal and mechanical properties.
Materials ScienceCross-linking agent in thermosetsEnhanced network formation and material rigidity.
Green ChemistryRenewable platform chemicalReduces dependence on fossil fuels.
Green ChemistryPrecursor for bio-based terephthalic acidContributes to the synthesis of sustainable plastics like bio-PET. nih.govbath.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methylcyclohexa-1,4-diene-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation or acid-catalyzed cyclization of precursor molecules. For example, upstream routes involving cyclohexane derivatives (e.g., 4-methylcyclohexanecarboxylic acid) can be modified using dehydrogenation agents like palladium catalysts. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (1–5 mol%) to enhance yield and purity. Downstream purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the diene structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., monoisotopic mass of 124.0888 g/mol). Computational validation using InChIKey has been applied for stereochemical confirmation .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under UV light, humidity, and temperature. Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor decomposition. Store the compound in inert atmospheres (argon) at 2–8°C, as elevated temperatures accelerate oxidation of the cyclohexadiene ring .

Advanced Research Questions

Q. What microbial degradation pathways are relevant to this compound in environmental systems?

  • Methodological Answer : Studies on structurally similar compounds (e.g., naproxen) suggest cometabolic degradation pathways. For example, Bacillus thuringiensis employs hydroxylation and ring-opening via dioxygenases. Design experiments with bacterial strains (e.g., Stenotrophomonas maltophilia) in minimal media supplemented with glucose or acetate to enhance degradation efficiency. Analyze metabolites using LC-MS/MS .

Q. How can computational models predict the compound’s reactivity in diverse solvents?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model solvent effects on electron density and reaction pathways. Solvent parameters (e.g., dielectric constant) are incorporated using the Polarizable Continuum Model (PCM). Validate predictions experimentally via kinetic studies in solvents like water, methanol, and hexane .

Q. What experimental strategies resolve contradictions in reported degradation products of cyclohexadiene derivatives?

  • Methodological Answer : Contradictions often arise from variable experimental conditions (e.g., pH, microbial strains). Use isotopically labeled analogs (e.g., ¹³C-carboxylic acid) to track degradation intermediates. Cross-reference data with genomic analysis of microbial consortia to identify enzyme families (e.g., hydrolases, oxidoreductases) responsible for divergent pathways .

Q. How does the compound’s electronic structure influence its pharmacological interactions?

  • Methodological Answer : Molecular docking simulations (AutoDock Vina) can predict binding affinity to targets like cyclooxygenase-2 (COX-2). The conjugated diene system may enhance π-π interactions with aromatic residues. Validate via in vitro assays (e.g., COX-2 inhibition) and correlate with Hammett substituent constants (σ) to quantify electronic effects .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.